molecular formula C47H66O22 B3344421 Olivomycin D CAS No. 6988-60-9

Olivomycin D

Cat. No.: B3344421
CAS No.: 6988-60-9
M. Wt: 983 g/mol
InChI Key: UACNEZBMTOCXQV-MJDWOOTDSA-N
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Description

Olivomycin D is a member of the aureolic acid group of antibiotics, known for its antitumor properties. It is a glycoside antibiotic that binds to DNA, disrupting cellular processes in cancer cells. This compound has been studied for its potential in treating various types of tumors, including testicular neoplasms and reticulosarcoma .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Olivomycin D involves complex organic reactions, typically starting from naturally occurring precursors. The process includes glycosylation steps to attach sugar moieties to the aglycone structure. Specific reaction conditions, such as temperature, pH, and the use of catalysts, are crucial for successful synthesis.

Industrial Production Methods: Industrial production of this compound often relies on fermentation processes using specific strains of Streptomyces bacteria. These bacteria are cultured under controlled conditions to maximize the yield of the antibiotic. Post-fermentation, the compound is extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions: Olivomycin D undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the glycoside moieties or the aglycone structure.

    Substitution: Various substituents can be introduced to the molecule to create derivatives with different properties.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens or alkylating agents.

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified biological activities. These derivatives are often studied for their enhanced or reduced efficacy in various applications .

Scientific Research Applications

Olivomycin D has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying glycoside antibiotics and their synthetic modifications.

    Biology: Investigated for its effects on cellular processes, particularly in cancer cells.

    Medicine: Explored as a potential therapeutic agent for treating various cancers, including testicular and tonsillar tumors.

    Industry: Utilized in the development of new antibiotics and antitumor agents.

Mechanism of Action

Olivomycin D exerts its effects by binding to the minor groove of DNA, interfering with the transcription process. This binding disrupts the replication and transcription of DNA, leading to cell death. The molecular targets include DNA itself and various proteins involved in the replication machinery. The pathways affected by this compound are primarily those related to cell cycle regulation and apoptosis .

Comparison with Similar Compounds

Olivomycin D is part of the aureolic acid group, which includes other compounds such as:

  • Mithramycin
  • Chromomycin
  • Duramycin

Uniqueness: this compound is unique due to its specific glycoside structure and its potent antitumor activity. Compared to other aureolic acid antibiotics, it has distinct pharmacokinetic properties and a different spectrum of activity against various tumor types .

Properties

IUPAC Name

[(2R,3S,4R,6S)-6-[[(6S,7S)-7-[(1S,3S,4R)-3,4-dihydroxy-1-methoxy-2-oxopentyl]-6-[(2S,4R,5R,6R)-4-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-[(2R,4R,5R,6R)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-2-methyloxan-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H66O22/c1-17(48)38(53)43(58)46(60-8)26-11-24-9-23-10-25(66-34-16-31(45(21(5)64-34)65-22(6)49)68-33-14-29(52)44(59-7)20(4)63-33)12-27(50)36(23)41(56)37(24)42(57)47(26)69-35-15-30(40(55)19(3)62-35)67-32-13-28(51)39(54)18(2)61-32/h9-10,12,17-21,26,28-35,38-40,44-48,50-56H,11,13-16H2,1-8H3/t17-,18-,19-,20-,21-,26+,28-,29-,30-,31-,32+,33-,34+,35+,38+,39-,40-,44+,45+,46+,47+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UACNEZBMTOCXQV-MJDWOOTDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)C(C(=O)C(C(C)O)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)O[C@H]3[C@@H](CC4=CC5=CC(=CC(=C5C(=C4C3=O)O)O)O[C@H]6C[C@H]([C@H]([C@H](O6)C)OC(=O)C)O[C@@H]7C[C@H]([C@H]([C@H](O7)C)OC)O)[C@@H](C(=O)[C@H]([C@@H](C)O)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H66O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

983.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6988-60-9
Record name Olivomycin D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006988609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OLIVOMYCIN D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KF45778FD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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